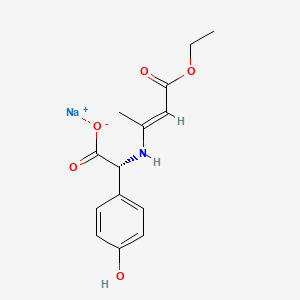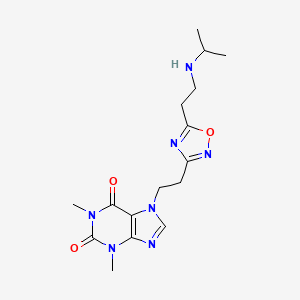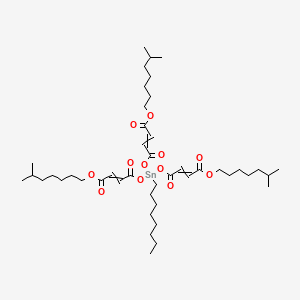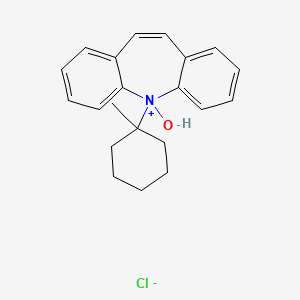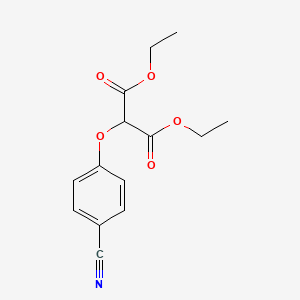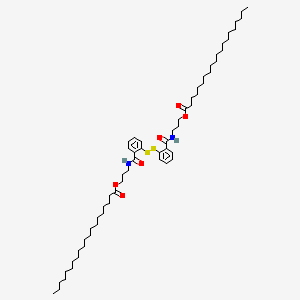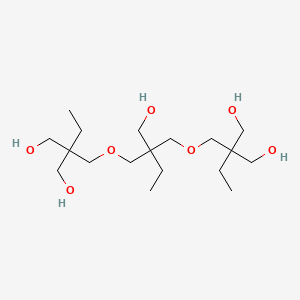
2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) is a complex organic compound with significant applications in various fields. This compound is known for its multifunctional properties, making it a valuable component in the synthesis of polymers, resins, and other industrial materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) typically involves the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resins, purified, and finally evaporated using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of alkyd resins and high-gloss coatings.
Biology: Employed in the production of biodegradable thermoplastic elastomers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacture of ion exchange resins and as a multifunctional monomer for coatings.
Mécanisme D'action
The mechanism of action of 2,2’-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymer matrices. This interaction enhances the mechanical properties and stability of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trimethylolpropane:
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Known for its use in the synthesis of resins and coatings.
Uniqueness
2,2’-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) is unique due to its bis(oxymethylene) linkage, which imparts enhanced flexibility and reactivity compared to other similar compounds. This structural feature makes it particularly valuable in applications requiring high-performance materials.
Propriétés
Numéro CAS |
93983-17-6 |
|---|---|
Formule moléculaire |
C18H38O7 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C18H38O7/c1-4-16(7-19,8-20)12-24-14-18(6-3,11-23)15-25-13-17(5-2,9-21)10-22/h19-23H,4-15H2,1-3H3 |
Clé InChI |
AJXQSAYQHHODGY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)COCC(CC)(CO)COCC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
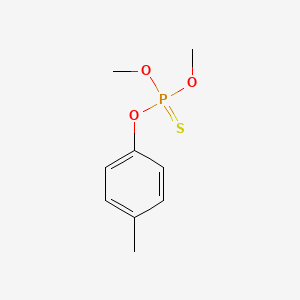
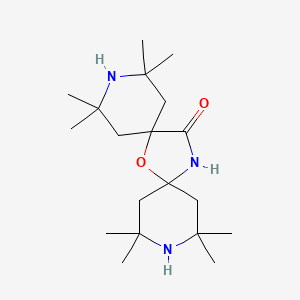

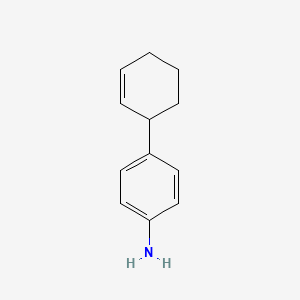

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
